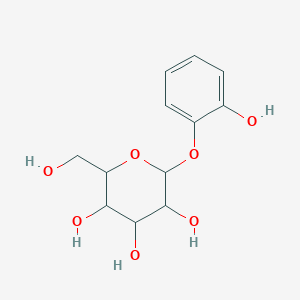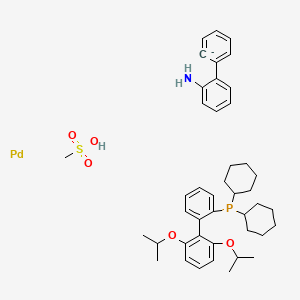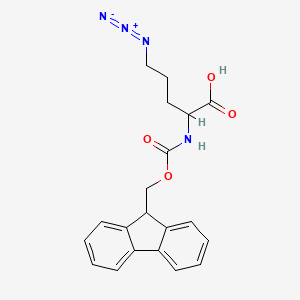
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol;1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol are organic compounds belonging to the class of dihydronaphthalenes These compounds are characterized by their unique structural features, including multiple methyl groups and a phenylprop-1-en-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and phenylprop-1-en-2-yl precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the products are purified using techniques such as chromatography or recrystallization to obtain the desired compounds in high purity.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups onto the naphthalene ring or the phenylprop-1-en-2-yl moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol have various scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore their potential therapeutic applications in treating various diseases.
Industry: These compounds are used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalene
- 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalene
Uniqueness
The uniqueness of 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol lies in their specific structural features, which confer distinct chemical and biological properties. These compounds may exhibit different reactivity, stability, and biological activity compared to their similar counterparts.
Propriétés
Numéro CAS |
9028-48-2 |
|---|---|
Formule moléculaire |
C46H56O2 |
Poids moléculaire |
640.9 g/mol |
Nom IUPAC |
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol;1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol |
InChI |
InChI=1S/2C23H28O/c1-16(13-17-9-7-6-8-10-17)18-11-12-19-20(14-18)22(2,3)15-21(24)23(19,4)5;1-16(13-17-9-7-6-8-10-17)18-11-12-19-20(14-18)23(4,5)21(24)15-22(19,2)3/h2*6-14,21,24H,15H2,1-5H3 |
Clé InChI |
GQASXCYBZFOWQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CC(C3(C)C)O)(C)C.CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(C(CC3(C)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate](/img/structure/B13383789.png)





![3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)

![[7-(2-methylbut-2-enoyloxy)-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate](/img/structure/B13383847.png)

![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)



